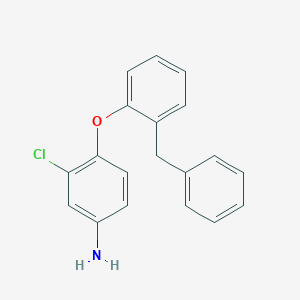

4-(2-Benzylphenoxy)-3-chloroaniline

CAS No.: 946662-60-8

Cat. No.: VC8156320

Molecular Formula: C19H16ClNO

Molecular Weight: 309.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946662-60-8 |

|---|---|

| Molecular Formula | C19H16ClNO |

| Molecular Weight | 309.8 g/mol |

| IUPAC Name | 4-(2-benzylphenoxy)-3-chloroaniline |

| Standard InChI | InChI=1S/C19H16ClNO/c20-17-13-16(21)10-11-19(17)22-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,21H2 |

| Standard InChI Key | YOWUQCNFTMEJIX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)N)Cl |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)N)Cl |

Introduction

Chemical Identity

| Property | Value |

|---|---|

| IUPAC Name | 4-(2-Benzylphenoxy)-3-chloroaniline |

| Molecular Formula | C₁₃H₁₂ClNO |

| Molecular Weight | 237.69 g/mol |

| CAS Number | 946662-60-8 |

| Structure | Contains a benzylphenoxy group and a chlorine atom on the aniline ring |

The compound's structure plays a significant role in its reactivity and potential biological activity due to the electron-withdrawing effect of the chlorine atom and the steric influence of the benzylphenoxy group.

Laboratory Synthesis

The synthesis of 4-(2-Benzylphenoxy)-3-chloroaniline typically involves:

-

Reactants:

-

2-benzylphenol

-

3-chloroaniline

-

-

Reaction Conditions:

-

A base such as potassium carbonate is used to facilitate nucleophilic substitution.

-

Dimethylformamide (DMF) serves as the solvent.

-

The reaction is conducted at elevated temperatures to ensure complete conversion.

-

Reaction Scheme:

Industrial Production

For large-scale production:

-

Continuous flow processes are employed for efficiency.

-

Automated reactors provide precise control over temperature, pressure, and reaction time.

-

These methods improve yield and scalability for industrial applications.

Chemical Reactions

4-(2-Benzylphenoxy)-3-chloroaniline can undergo various reactions due to its functional groups:

Oxidation

-

Oxidizing agents like potassium permanganate or chromium trioxide can convert it into quinone derivatives.

Reduction

-

Reducing agents such as sodium borohydride or hydrogen gas with palladium catalysts can reduce the compound to produce amine derivatives.

Electrophilic Aromatic Substitution

-

The aromatic ring allows for substitution reactions using reagents like sulfuric acid or aluminum chloride.

Major Products:

The products depend on reaction conditions but may include:

-

Quinone derivatives (oxidation)

-

Amines (reduction)

-

Substituted anilines (substitution)

Scientific Research

-

Used as an intermediate in synthesizing complex organic molecules.

-

Studied for potential biological activities, including antimicrobial and anticancer effects.

Industrial Use

-

Plays a role in producing dyes, pigments, and other specialty chemicals.

Medicinal Potential

Research is ongoing to explore its therapeutic applications due to its structural similarity to bioactive compounds.

Comparison with Related Compounds

| Compound | Structural Difference | Impact on Properties |

|---|---|---|

| 4-(2-Benzylphenoxy)aniline | Lacks chlorine at the 3-position | Reduced electron-withdrawing effects |

| 4-(2-Benzylphenoxy)benzylamine | Contains benzylamine instead of aniline group | Alters reactivity and biological activity |

The presence of both the benzylphenoxy group and chlorine atom in 4-(2-Benzylphenoxy)-3-chloroaniline enhances its reactivity and potential biological activity compared to similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume